

Benchmarking ABBV-712: A Comparative Analysis Against Next-Generation TYK2 Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ABBV-712

Cat. No.: B12378813

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The landscape of autoimmune disease treatment is rapidly evolving with the advent of selective Tyrosine Kinase 2 (TYK2) inhibitors. These agents offer a more targeted approach compared to broader Janus Kinase (JAK) inhibitors, potentially leading to improved safety profiles.^{[1][2]} AbbVie's **ABBV-712** has emerged as a clinical candidate, demonstrating selective inhibition of TYK2.^{[2][3][4]} This guide provides a comparative overview of **ABBV-712**'s preclinical performance against publicly available data for other next-generation TYK2 inhibitors, including the first-in-class approved drug, deucravacitinib, and other promising clinical-stage molecules.

Mechanism of Action: A Shared Strategy of Selectivity

ABBV-712, like deucravacitinib and several other next-generation inhibitors, achieves its selectivity by targeting the regulatory pseudokinase (JH2) domain of TYK2.^{[2][5][6]} This allosteric inhibition locks the kinase in an inactive conformation, a distinct mechanism from traditional ATP-competitive inhibitors that target the highly conserved catalytic (JH1) domain.^{[6][7]} This approach is designed to minimize off-target effects on other JAK family members (JAK1, JAK2, JAK3), which are associated with a range of side effects.^{[1][8]} TYK2 is a key mediator of signaling for cytokines such as IL-12, IL-23, and Type I interferons, all of which are central to the pathophysiology of various autoimmune diseases.^{[2][7][8]}

Performance Data Summary

The following tables summarize the available quantitative data for **ABBV-712** and notable next-generation TYK2 inhibitors. It is important to note that this data is not from head-to-head studies and has been compiled from various independent preclinical and clinical investigations.

Table 1: In Vitro Potency and Selectivity

Compound	Target	Assay Type	IC50 / EC50 (μM)	Selectivity vs. JAK1, JAK2, JAK3	Reference
ABBV-712	TYK2	In vitro	0.195	>25 μM (EC50)	[3]
TYK2 JH2	Cellular	0.01	-	[9]	
TYK2 cells	Cellular	0.19	-	[9]	
Human Whole Blood	Cellular	0.17	-	[9]	
Deucravacitinib	TYK2	-	Highly Selective	Minimal activity against JAK1/2/3	[6]
Zasocitinib	TYK2	-	Highly Selective	Exclusively targets TYK2 over JAK1/2/3	[10]
TAK-279	TYK2	-	Data not publicly available	Selective TYK2 inhibition	[11]

Table 2: Pharmacokinetic Profile of **ABBV-712**

Species	Administration	Bioavailability	Half-life (t _{1/2})	Key Findings	Reference
Rat	IV/PO (1 mg/kg)	19%	0.6 h	Low in vivo unbound clearance	[3]
Dog	-	88%	4.5 h	High exposure	[3]
Monkey	IV/PO	17%	1.2 h	Modest exposure	[3]
Human (predicted)	-	59%	2.9 h	Predicted initial dose of 350 mg	[3]

Table 3: In Vivo Efficacy in Preclinical Models

Compound	Model	Dosing	Key Efficacy Endpoint	Result	Reference
ABBV-712	IL-12/IL-18 induced IFN- γ (mouse)	30-600 mg/kg	Reduction in serum IFN- γ	77-99% dose-dependent reduction	[3]
Ear dermatitis (mouse)	100 mg/kg	Reduction in ear thickness	61% reduction at day 11	[3] [9]	

Table 4: Clinical Efficacy in Psoriasis (Phase 2/3 Data)

Compound	Trial Phase	Key Efficacy Endpoint (vs. Placebo)	Result	Reference
Deucravacitinib	Phase 3	PASI 75 at week 16	53-58%	[8]
sPGA 0/1 at week 16	55%	[8]		
TAK-279	Phase 2b	PASI 75	~68% (15mg dose)	[11]
ESK-001 (Envudeucitinib)	Phase 2	sPGA 0/1 at week 12	59% (40mg BID)	[12]
PASI 90 at week 12	39% (40mg BID)	[12]		
Brepocitinib (TYK2/JAK1)	Phase 3 (Dermatomyositis)	Total Improvement Score (TIS)	Statistically significant improvement	[13]

Experimental Protocols

Detailed experimental protocols for proprietary compounds like **ABBV-712** are not fully public. However, the following represents a generalized methodology for key experiments typically used to characterize TYK2 inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

- Objective: To determine the direct inhibitory activity of a compound on the enzymatic function of TYK2 and other JAK kinases.
- Materials: Recombinant human TYK2, JAK1, JAK2, and JAK3 kinase enzymes; ATP; substrate peptide (e.g., a generic tyrosine-containing peptide); test compound (e.g., **ABBV-712**); assay buffer; detection reagents (e.g., ADP-Glo™ Kinase Assay).
- Procedure:

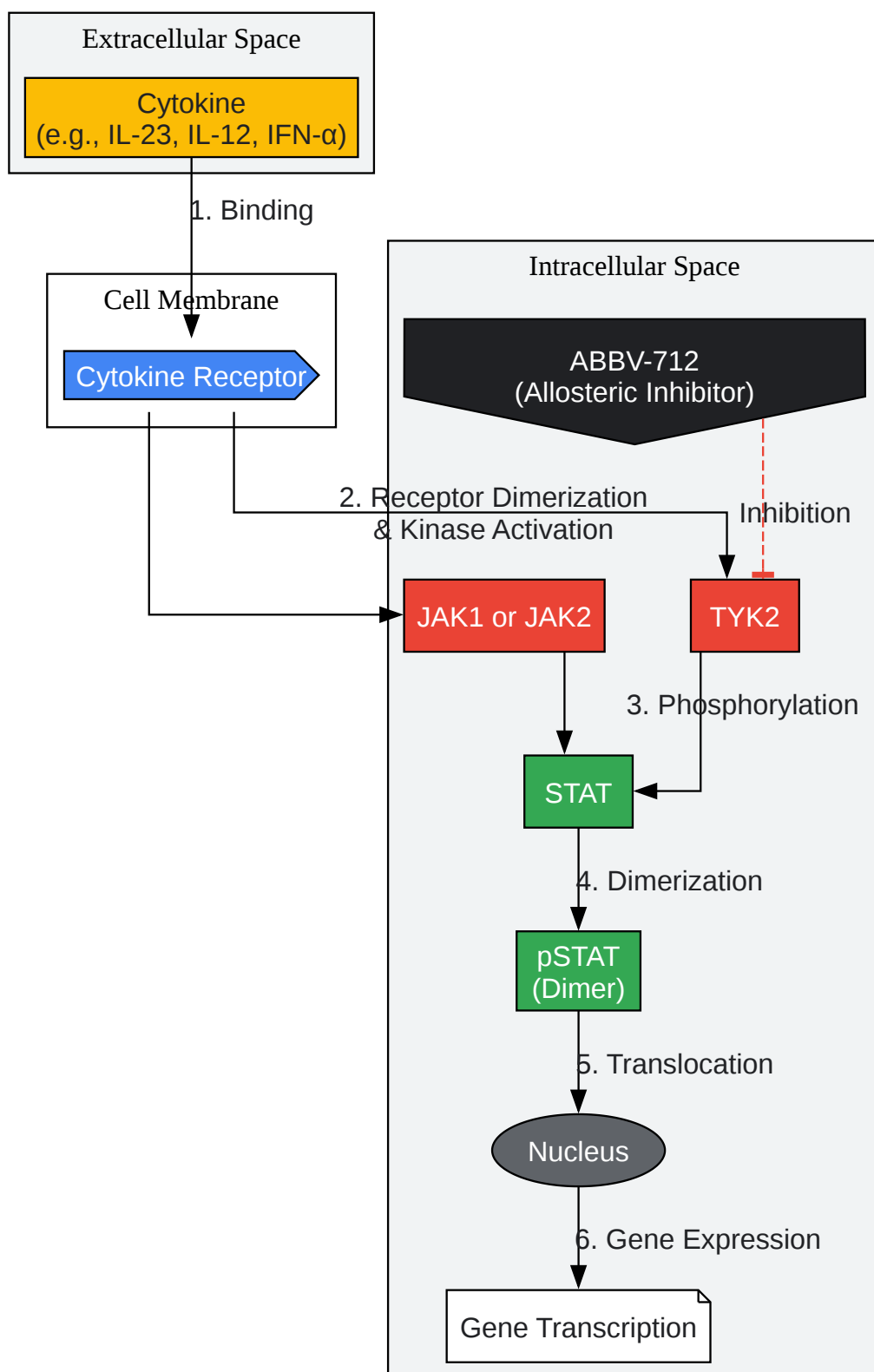
- Prepare serial dilutions of the test compound in DMSO.
- In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.
- Initiate the kinase reaction by adding a solution of ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of product (e.g., ADP) formed using a luminescence-based detection system.
- Calculate the percent inhibition for each compound concentration relative to a no-compound control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell-Based Phospho-STAT Assay

- Objective: To measure the functional inhibition of a cytokine-induced signaling pathway in a cellular context.
- Materials: A human cell line expressing the relevant cytokine receptors and TYK2 (e.g., peripheral blood mononuclear cells - PBMCs); cytokine (e.g., IL-23 or IFN- α); test compound; cell culture medium; fixation and permeabilization buffers; fluorescently labeled anti-phospho-STAT antibody; flow cytometer.
- Procedure:
 - Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).
 - Stimulate the cells with a pre-determined concentration of the cytokine to induce STAT phosphorylation.
 - After a short incubation period (e.g., 15-30 minutes), fix the cells to stop the signaling cascade.

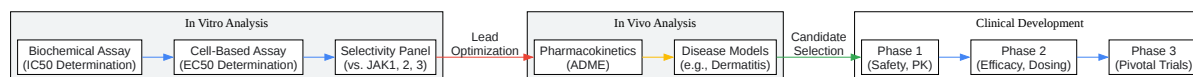
- Permeabilize the cells to allow antibody entry.
- Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.
- Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation.
- Calculate the percent inhibition of phosphorylation at each compound concentration relative to the cytokine-stimulated control.
- Determine the EC50 value by plotting the dose-response curve.

Visualizations



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Caption: TYK2 signaling pathway and point of inhibition.



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Caption: General workflow for TYK2 inhibitor development.

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- To cite this document: BenchChem. [Benchmarking ABBV-712: A Comparative Analysis Against Next-Generation TYK2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378813#benchmarking-abbv-712-performance-against-next-generation-tyk2-inhibitors]

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